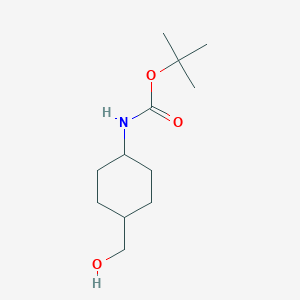

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h9-10,14H,4-8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNKPJPMWHKOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441088 | |

| Record name | tert-Butyl [4-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239074-29-4, 223131-01-9 | |

| Record name | tert-Butyl [4-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl ((1s,4s)-4-(hydroxymethyl)cyclohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate: Properties and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction and Core Concepts

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis. Its structure features a cyclohexane ring in a rigid trans conformation, bearing two key functional groups: a primary hydroxyl (-CH₂OH) group and an amine protected by a tert-butyloxycarbonyl (Boc) group. This unique arrangement makes it an invaluable building block, particularly as a rigid linker in the design of complex molecules like PROTACs (Proteolysis Targeting Chimeras) and other specialized chemical probes.[1]

The trans stereochemistry of the cyclohexane scaffold imparts a well-defined spatial orientation to the terminal functional groups, a critical feature for optimizing molecular interactions in drug design. The Boc group provides a stable, acid-labile protecting group for the amine, allowing for selective reactions at the hydroxyl position before revealing the nucleophilic amine under specific acidic conditions.[2][3] This orthogonal reactivity is central to its utility in multi-step synthetic strategies.

Diagram 1: Chemical Structure of this compound

A 2D representation of the title compound's molecular structure.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for its application in synthesis, dictating choices of solvents, reaction conditions, and purification methods.

Physical Properties

The physical characteristics of this compound are summarized below. These values are essential for handling, storage, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 239074-29-4 | [4] |

| Molecular Formula | C₁₂H₂₃NO₃ | [5] |

| Molecular Weight | 229.32 g/mol | [5] |

| Appearance | White to off-white solid | [5][6] |

| Melting Point | 105 - 109 °C | [6] |

| Storage | Store at 2-8°C, desiccated | [7] |

Spectroscopic Data

Spectroscopic analysis confirms the identity and purity of the compound. Key expected signatures are outlined below.

| Spectroscopy | Expected Chemical Shifts / Frequencies |

| ¹H NMR | Signals corresponding to the tert-butyl protons (~1.4 ppm, singlet, 9H), cyclohexane ring protons (broad multiplets, ~1.0-2.0 ppm), the -CH₂OH protons (~3.4 ppm), and the carbamate N-H proton. |

| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm), the quaternary carbamate carbon (~80 ppm), the carbonyl carbon (~155 ppm), and carbons of the cyclohexane ring and hydroxymethyl group.[8][9] |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (~3300-3400 cm⁻¹), O-H stretch (~3200-3600 cm⁻¹, broad), C-H stretches (~2850-2950 cm⁻¹), and a strong C=O stretch from the carbamate group (~1680-1700 cm⁻¹). |

Synthesis and Manufacturing

The most common and straightforward synthesis of this compound involves the protection of the amino group of the commercially available starting material, trans-4-aminocyclohexanemethanol.

General Synthesis Protocol: Boc Protection

The Boc group is introduced by reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[10] This reaction is highly efficient and proceeds under mild conditions, making it a staple in organic synthesis.[11]

Step-by-Step Methodology:

-

Dissolution: Dissolve trans-4-aminocyclohexanemethanol in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water, or dichloromethane (DCM).

-

Base Addition: Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), to the solution to act as a proton scavenger.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 to 1.2 equivalents) to the stirred mixture at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for several hours (typically 4-12 hours) until Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates the complete consumption of the starting material.

-

Work-up:

-

If using an organic solvent like DCM, wash the reaction mixture with water and brine.

-

If using a THF/water mixture, remove the THF under reduced pressure and extract the aqueous residue with an organic solvent like ethyl acetate.

-

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure product.

Diagram 2: Synthetic Workflow for Boc Protection

A flowchart of the standard synthesis procedure.

Chemical Reactivity and "Basic" Properties

The utility of this molecule stems from the distinct reactivity of its two functional groups. The term "basic properties" primarily refers to the chemical behavior and reactivity of the molecule rather than its Brønsted-Lowry basicity. The carbamate nitrogen's lone pair is delocalized into the carbonyl group, rendering it essentially non-basic. The key reactive sites are the hydroxyl group and the acid-labile Boc group.

Reactivity of the Hydroxyl Group

The primary alcohol is a versatile nucleophile and can undergo a range of standard transformations:

-

Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using various reagents (e.g., PCC, DMP, TEMPO, or Jones oxidation).

-

Esterification/Etherification: It can be acylated to form esters or alkylated to form ethers, allowing for the attachment of other molecular fragments.

-

Activation: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions.

Reactivity of the Boc-Protecting Group: The Deprotection Pathway

The defining characteristic of the Boc group is its stability to a wide range of conditions, including basic, nucleophilic, and reductive environments, while being easily removable under acidic conditions.[2][12] This "orthogonality" is crucial for selective synthesis.[13]

The deprotection is an acid-catalyzed elimination reaction.[14] The mechanism proceeds as follows:

-

Protonation: A strong acid, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carbamate.[2]

-

Fragmentation: The protonated intermediate is unstable and fragments. The C-O bond cleaves to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[13][14]

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) gas and the free primary amine.[2][14]

-

Final State: In the acidic medium, the newly liberated and nucleophilic amine is protonated to form its corresponding ammonium salt (e.g., an ammonium trifluoroacetate or hydrochloride salt).[2][14]

It is critical to perform this reaction in a well-ventilated area or with an open system to allow the evolved CO₂ and gaseous isobutylene (from the deprotonation of the tert-butyl cation) to escape safely.[2][14]

Diagram 3: Acid-Catalyzed Boc Deprotection Mechanism

The mechanistic pathway for removing the Boc protecting group.

Applications in Research and Drug Development

The bifunctional and rigid nature of this compound makes it a highly sought-after building block in modern drug discovery.[5][15]

-

Linker Scaffolds: Its primary application is as a rigid linker. After deprotection of the amine and activation of the hydroxyl group, the molecule can be used to connect two different molecular entities with a defined spatial separation. This is particularly valuable in the synthesis of PROTACs, where it can link a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1]

-

Pharmaceutical Intermediates: The compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[15][16] The cyclohexane core is a common motif in many approved drugs, and this building block provides a convenient entry point for its incorporation.[17]

-

Scaffold for Combinatorial Chemistry: The orthogonal reactivity of its functional groups makes it an ideal scaffold for building chemical libraries. Diverse functionalities can be introduced at either the hydroxyl or the (deprotected) amine position to rapidly generate a series of analogues for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

-

Hazards: The compound may cause skin, eye, and respiratory irritation. It can be harmful if swallowed.[7][18][19]

-

Handling: Use in a well-ventilated area, preferably a fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][20] Avoid creating dust. Wash hands thoroughly after handling.[18]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[20] For long-term stability, storage at 2-8°C under desiccated conditions is recommended.

-

First Aid: In case of contact, rinse the affected area with plenty of water. For eye contact, flush with water for several minutes. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek medical attention.[18][21]

Conclusion

This compound is a cornerstone building block for synthetic and medicinal chemists. Its well-defined stereochemistry, robust protecting group strategy, and the orthogonal reactivity of its functional groups provide a reliable and versatile platform for the construction of complex and biologically active molecules. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the laboratory and in the development of next-generation therapeutics.

References

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

-

Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Tert-Butyl Cis-(4-Hydroxymethyl)Cyclohexylcarbamate. Retrieved from [Link]

-

Fisher Scientific. (2025). tert-Butyl carbamate Safety Data Sheet. Retrieved from [Link]

-

Capot Chemical. (n.d.). MSDS of tert-butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate. Retrieved from [Link]

-

Ark Pharma Scientific Limited. (n.d.). tert-butyl ((1s,4s)-4-(hydroxymethyl)cyclohexyl)carbamate. Retrieved from [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

-

SpectraBase. (n.d.). Tert-butyl cyclohexylcarbamate, N-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

Galić, N., Jarak, I., & Dedić, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Acta Pharmaceutica, 70(3), 267–290. [Link]

-

ResearchGate. (n.d.). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.com [fishersci.com]

- 7. labsolu.ca [labsolu.ca]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. One moment, please... [total-synthesis.com]

- 14. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. fishersci.co.uk [fishersci.co.uk]

- 21. capotchem.com [capotchem.com]

"tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate) molecular weight"

An In-Depth Technical Guide: tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physicochemical properties, explore the strategic importance of its distinct functional moieties—the Boc-protected amine and the primary alcohol—and contextualize its application within advanced pharmaceutical design. The central focus will be on its role as a rigid scaffold in the synthesis of complex molecules, particularly as a linker component in Proteolysis Targeting Chimeras (PROTACs). A detailed experimental protocol for a representative synthetic transformation is provided, illustrating its practical utility and the rationale behind the methodological choices.

Core Physicochemical Properties

This compound is a white solid at room temperature. Its molecular structure features a cyclohexane ring where the carbamate and hydroxymethyl groups are in a trans configuration, imparting a well-defined three-dimensional geometry. This defined stereochemistry is critical for its function in rational drug design, where precise spatial orientation of pharmacophores is paramount.

The compound's quantitative data are summarized below for rapid reference.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃NO₃ | [1][2][3] |

| Molecular Weight | 229.32 g/mol | [1][2][4] |

| CAS Number | 239074-29-4 | [1] |

| Density | ~1.05 g/cm³ (Predicted) | [1] |

| Appearance | Solid | |

| Solubility | Slightly soluble in water (4.4 g/L at 25°C); Soluble in many organic solvents (ethanol, ethers, ketones). | [1] |

| IUPAC Name | tert-butyl N-[trans-4-(hydroxymethyl)cyclohexyl]carbamate | [5] |

| SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)CO | [5] |

| InChI Key | SGNKPJPMWHKOJO-AOOOYVTPSA-N | [5] |

Strategic Importance in Synthesis

The utility of this molecule stems from its bifunctional nature, offering two distinct and orthogonally reactive sites. This allows for sequential, controlled modifications, a cornerstone of multi-step organic synthesis.

The Amine Moiety: Boc Protection

The amine is protected by a tert-butoxycarbonyl (Boc) group, one of the most common amine protecting groups in organic synthesis.

-

Expertise & Causality: The Boc group is favored for its stability under a wide range of reaction conditions, including those that are basic, hydrogenolytic, or mildly acidic. Its primary function is to render the amine nucleophilicity and basicity inert, allowing reactions to be directed selectively toward the molecule's hydroxyl group. The steric bulk of the tert-butyl group also prevents undesired side reactions. Deprotection is typically achieved under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane), which cleaves the carbamate to liberate the free amine, carbon dioxide, and isobutylene, making for a clean and straightforward workup.

The Hydroxymethyl Moiety: A Versatile Nucleophile

The primary alcohol (-CH₂OH) serves as a versatile synthetic handle.

-

Expertise & Causality: As a nucleophile, it readily participates in esterification, etherification, and acylation reactions. This allows for the covalent attachment of other molecular fragments, linkers, or pharmacophores. Furthermore, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing alternative functionalities for subsequent coupling reactions, such as reductive amination or amide bond formation.

The trans-Cyclohexane Scaffold: A Rigid Spacer

The cyclohexane core is not merely a passive connector.

-

Expertise & Causality: Unlike flexible aliphatic chains, the trans-1,4-disubstituted cyclohexane ring exists predominantly in a rigid chair conformation. This locks the two functional groups at a fixed distance and with a defined spatial vector. In drug development, particularly in fields like PROTACs, this rigidity is highly desirable.[4][6] It reduces the entropic penalty of binding to a target protein and ensures that the linked moieties are presented to their respective biological targets in an optimal orientation.

Application Profile: A Key Component in PROTAC Synthesis

This building block is frequently employed as a linker component in the synthesis of PROTACs.[4][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][6] The linker's role is to connect the target-binding ligand and the E3 ligase-binding ligand. The properties of the linker—its length, rigidity, and composition—are critical for the efficacy of the resulting PROTAC.

The use of this compound provides a rigid, non-aromatic spacer that enhances solubility and provides a defined exit vector for connecting the two ends of the PROTAC.[7]

Experimental Protocol: Acylation of the Hydroxymethyl Group

This protocol details a standard procedure for acylating the primary alcohol, a common first step in incorporating this building block into a larger molecule. We will use 4-pentynoic acid as an example acylating agent, installing a terminal alkyne that can be used for subsequent "click" chemistry (e.g., CuAAC) reactions.

Objective: To synthesize tert-butyl (trans-4-((4-pentynoyloxy)methyl)cyclohexyl)carbamate.

Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity can be confirmed by standard analytical techniques (NMR, LC-MS), ensuring the transformation was successful.

Materials:

-

This compound (1.0 eq)

-

4-Pentynoic acid (1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.3 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCM. Stir until all solid has dissolved.

-

Addition of Reagents: Add 4-pentynoic acid (1.2 eq), followed by DMAP (0.1 eq). Stir the solution for 5 minutes at room temperature.

-

Causality: DMAP acts as a nucleophilic catalyst. It reacts with the in-situ-formed activated ester (from DCC and the acid) to form a highly reactive acylpyridinium intermediate, which is then rapidly acylated by the primary alcohol. This significantly accelerates the esterification reaction.

-

-

Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add DCC (1.3 eq) portion-wise over 10 minutes.

-

Causality: DCC is the coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the alcohol. The reaction is performed at 0 °C to minimize side reactions, such as the formation of the N-acylurea byproduct.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction's progress by TLC, observing the consumption of the starting alcohol.

-

Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with a small amount of DCM.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (to remove residual DMAP), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure product.

Visualization of Synthetic Workflow

The following diagram illustrates the key transformation described in the experimental protocol.

Caption: Synthetic workflow for the acylation of the title compound.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Storage: Store in a cool, dry, and well-ventilated area. It is recommended to keep the container tightly sealed and desiccated at 2-8°C.[8]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its combination of a Boc-protected amine, a reactive primary alcohol, and a rigid stereodefined scaffold makes it an exceptionally valuable building block. Its demonstrated utility in constructing sophisticated molecular architectures, such as PROTAC linkers, underscores its importance and ensures its continued relevance in the discovery and development of novel therapeutics.

References

- J&K Scientific LLC. Tert-Butyl Cis-(4-Hydroxymethyl)

- ChemBK. tert-Butyl [trans-4-(hydroxymethyl)

- Labsolu. tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)

- Chem-Impex. tert-Butyl cis-(4-hydroxymethyl)

- MedChemExpress. tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)

- BLDpharm. 223131-01-9|tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)

- Ark Pharma Scientific Limited. tert-butyl ((1s,4s)-4-(hydroxymethyl)cyclohexyl)

- AiFChem. 223131-01-9 | tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)

- Sigma-Aldrich. tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)

- MedChemExpress. tert-Butyl cis-4-(hydroxymethyl)

Sources

- 1. chembk.com [chembk.com]

- 2. labsolu.ca [labsolu.ca]

- 3. tert-butyl ((1s,4s)-4-(hydroxymethyl)cyclohexyl)carbamate | CAS:223131-01-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. jk-sci.com [jk-sci.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 223131-01-9|tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]

A Senior Application Scientist's Field Guide to a Versatile Linker in Modern Drug Discovery

An In-depth Technical Guide to tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

This guide provides an in-depth analysis of this compound, a bifunctional molecule that has become a cornerstone in the synthesis of complex pharmaceutical agents. Its unique structural combination of a Boc-protected amine and a primary alcohol, separated by a rigid trans-cyclohexyl scaffold, offers medicinal chemists a reliable and versatile tool for introducing spacing and specific functional handles in drug candidates. We will explore its fundamental chemical properties, established synthetic routes, and critical applications, providing field-proven insights and detailed protocols for its effective use.

Core Chemical and Physical Properties

Understanding the fundamental physicochemical characteristics of a building block is paramount for its successful application in multi-step synthesis. The properties of this compound make it a well-behaved and predictable component in a variety of reaction conditions.

The compound presents as a white to off-white solid, a physical state that simplifies handling, weighing, and storage in a laboratory setting. Its defined melting point is a key indicator of purity. The Boc protecting group is central to its utility, providing a stable carbamate that is orthogonal to many common reaction conditions, yet can be deprotected under acidic conditions without compromising other functional groups.

| Property | Value | Significance in Application |

| CAS Number | 109263-91-6 | Unique identifier for unambiguous substance registration and literature search. |

| Molecular Formula | C12H23NO3 | Defines the elemental composition. |

| Molecular Weight | 229.32 g/mol | Essential for stoichiometric calculations in reaction planning. |

| Appearance | White to off-white solid/powder | Indicates purity and allows for easy visual inspection and handling. |

| Melting Point | 98 - 103 °C | A sharp melting range is a primary indicator of sample purity. |

| Solubility | Soluble in Methanol, Chloroform | Dictates the choice of solvents for reactions, purification, and analysis. |

| Storage | Recommended 2-8°C | Ensures long-term chemical stability and prevents degradation. |

Structural Elucidation: The Key to Functionality

The specific three-dimensional arrangement of atoms in this compound dictates its reactivity and utility as a linker molecule. The trans configuration of the cyclohexane ring is crucial, as it locks the two functional groups—the carbamate and the hydroxymethyl group—into a diequatorial orientation. This arrangement provides a well-defined, rigid scaffold that separates the points of future molecular attachment by a predictable distance, a critical factor in designing linkers for PROTACs or other targeted therapies.

Caption: 2D structure of this compound.

Spectroscopic analysis confirms this structure. In ¹H NMR, the proton on the carbon bearing the carbamate group typically appears as a broad multiplet, while the methylene protons of the hydroxymethyl group present as a distinct doublet. ¹³C NMR will show characteristic peaks for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the t-butyl group (~79 ppm), and the carbons of the cyclohexane ring.

Synthesis and Manufacturing

The most common and industrially scalable synthesis of this compound begins with tranexamic acid, a readily available and inexpensive starting material. The synthesis pathway is robust and involves well-understood chemical transformations, making it highly reproducible.

The causality behind this experimental choice is clear: tranexamic acid already contains the desired trans-1,4-disubstituted cyclohexane core. The synthetic challenge is thus reduced to two primary transformations: the protection of the amine and the reduction of the carboxylic acid.

Synthesis of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a valuable building block in pharmaceutical and medicinal chemistry. The guide is designed for researchers, scientists, and professionals in drug development, offering a detailed analysis of two primary synthetic strategies. By elucidating the underlying chemical principles and providing practical, field-proven insights, this document aims to serve as a comprehensive resource for the efficient and reliable synthesis of this key intermediate. We will delve into the mechanistic details of critical transformations, including stereoselective reductions and protecting group manipulations, and present detailed experimental protocols.

Introduction: The Significance of a Versatile Building Block

This compound is a bifunctional molecule of significant interest in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). Its structure incorporates a tert-butoxycarbonyl (Boc)-protected amine and a primary alcohol, both attached to a trans-1,4-disubstituted cyclohexane scaffold. This specific arrangement offers several advantages in multi-step syntheses:

-

Orthogonal Protection: The Boc group is a robust protecting group for the amine functionality, stable to a wide range of reaction conditions but readily removable under acidic conditions. This allows for selective manipulation of other functional groups within a molecule.

-

Stereochemical Control: The trans configuration of the cyclohexane ring provides a rigid and well-defined three-dimensional structure, which is often crucial for the biological activity of drug candidates.

-

Synthetic Versatility: The primary alcohol serves as a versatile handle for further functionalization, enabling the introduction of various moieties through oxidation, esterification, or etherification reactions.

Given its utility, a thorough understanding of its synthesis is paramount for chemists engaged in the development of novel therapeutics. This guide will explore two predominant and reliable synthetic pathways.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be broadly approached from two distinct starting points: a pre-functionalized cyclohexane derivative or an aromatic precursor requiring saturation.

Pathway 1: Functional Group Interconversion of a Cyclohexane Precursor

This is the more direct approach, leveraging a commercially available or readily accessible starting material that already possesses the desired trans-cyclohexane core. The key transformation is the reduction of a carboxylic acid ester to a primary alcohol.

Pathway 2: De Novo Construction from an Aromatic Precursor

This pathway begins with an aromatic compound, such as p-aminobenzoic acid, and involves the hydrogenation of the aromatic ring to establish the cyclohexane core, followed by functional group manipulations. This approach offers flexibility in precursor selection but requires careful control of stereochemistry during the hydrogenation step.

Pathway 1: Reduction of a Pre-functionalized Cyclohexane Ester

This elegant and high-yielding pathway commences with methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate. The sole strategic transformation is the reduction of the methyl ester to the corresponding primary alcohol.

The Core Reaction: Ester Reduction with Lithium Aluminum Hydride

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which is necessary for the reduction of esters.[1][2] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters.[3]

Causality Behind Reagent Choice: The high hydridic character of the Al-H bond in the [AlH₄]⁻ anion makes it a potent nucleophile. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy group and a second hydride attack on the intermediate aldehyde, which is more reactive than the starting ester, to yield the primary alcohol upon acidic workup.[4]

Caption: Pathway 1: Direct reduction of a cyclohexane ester.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate from methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate | 257.33 | 54.3 g | 0.21 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 9.0 g | 0.236 |

| Tetrahydrofuran (THF), anhydrous | - | 700 mL | - |

| Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) | 322.20 | 27 g | - |

Procedure:

-

A suspension of LiAlH₄ (9.0 g, 0.236 mol) in anhydrous THF (500 mL) is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

The suspension is cooled to 0 °C using an ice bath.

-

A solution of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate (54.3 g, 0.21 mol) in anhydrous THF (200 mL) is added slowly via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the slow, portion-wise addition of sodium sulfate decahydrate (27 g) at a temperature maintained between 15 °C and 25 °C. This method is often preferred over the Fieser workup for large-scale reactions as it produces a granular precipitate that is easier to filter.

-

The resulting insoluble material is removed by filtration, and the filter cake is washed with THF.

-

The combined filtrate is concentrated under reduced pressure to yield tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate as a white powder.

Expected Yield: 43 g (89%).

Pathway 2: Synthesis from an Aromatic Precursor

This pathway provides a cost-effective route to the target molecule from readily available starting materials like p-aminobenzoic acid. It involves a sequence of reactions, each requiring careful optimization to achieve the desired stereochemistry and yield.

Sources

A Technical Guide to the Spectral Analysis of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

This guide provides an in-depth technical analysis of the spectral data for tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a key building block in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural characteristics of the molecule through a multi-faceted spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The experimental protocols and data interpretation are presented with a focus on the underlying scientific principles, ensuring a thorough understanding for both experienced analysts and those new to these techniques.

Introduction

This compound (CAS No. 108693-85-2) is a bifunctional molecule featuring a carbamate protecting group and a primary alcohol. This structure makes it a valuable intermediate in the synthesis of more complex molecules, where the controlled reactivity of the hydroxyl and amino functionalities is crucial. The trans stereochemistry of the cyclohexane ring imparts specific conformational properties that influence its reactivity and the three-dimensional structure of its derivatives. Accurate and comprehensive spectral characterization is paramount to confirm its identity, purity, and stereochemistry before its use in further synthetic steps.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates the expected signals in its various spectra. The key functional groups to be identified are the tert-butyl group, the carbamate linkage (-NHCOO-), the cyclohexane ring, and the hydroxymethyl group (-CH₂OH).

Caption: Molecular structure of this compound.

I. Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

A. Experimental Protocol: Electrospray Ionization (ESI)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically selected to facilitate the formation of protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺).

-

Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.

B. Data Interpretation

The expected molecular weight of this compound (C₁₂H₂₃NO₃) is 229.32 g/mol . In positive mode ESI-MS, the primary ion observed is the protonated molecule.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 230.17 | 229.1 |

Note: The observed m/z of 229.1 is consistent with the monoisotopic mass of the protonated molecule, and a slight deviation from the calculated average molecular weight is expected.

The observation of a prominent ion at m/z 229.1 strongly supports the successful synthesis of the target compound.[1]

Caption: Workflow for Mass Spectrometry Analysis.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

A. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the protons in different chemical environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (-C(CH₃)₃) | ~1.45 | Singlet (s) | 9H |

| Cyclohexane (axial -CH₂) | 0.9 - 1.2 | Multiplet (m) | 4H |

| Cyclohexane (equatorial -CH₂) | 1.8 - 2.1 | Multiplet (m) | 4H |

| -CH-N | ~3.4 | Multiplet (m) | 1H |

| -CH-CH₂OH | ~1.5 | Multiplet (m) | 1H |

| -CH₂-OH | ~3.5 | Doublet (d) | 2H |

| -NH- | ~4.5 | Broad singlet (br s) | 1H |

| -OH | Variable | Broad singlet (br s) | 1H |

Causality Behind Predicted Shifts:

-

tert-Butyl Protons: These 9 protons are equivalent and shielded, appearing as a sharp singlet far upfield.

-

Cyclohexane Protons: The chair conformation of the cyclohexane ring leads to distinct axial and equatorial protons. Axial protons are typically more shielded (lower ppm) than their equatorial counterparts. The trans-1,4-substitution pattern results in complex splitting patterns (multiplets).

-

Methine Protons (-CH-N and -CH-CH₂OH): These protons are deshielded by the adjacent heteroatoms (N and C-O, respectively).

-

Hydroxymethyl Protons (-CH₂-OH): These protons are adjacent to an oxygen atom and are therefore deshielded. They are expected to be a doublet due to coupling with the adjacent methine proton.

-

-NH and -OH Protons: The chemical shifts of these protons are highly variable and depend on solvent, concentration, and temperature due to hydrogen bonding. They often appear as broad signals.

B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show signals corresponding to each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| tert-Butyl (-C (CH₃)₃) | ~79 |

| tert-Butyl (-C(CH₃ )₃) | ~28 |

| Cyclohexane (-C H-N) | ~50 |

| Cyclohexane (-C H-CH₂OH) | ~43 |

| Cyclohexane (-C H₂) | ~30-35 |

| Hydroxymethyl (-C H₂OH) | ~68 |

| Carbamate Carbonyl (C =O) | ~155 |

Rationale for Predicted Shifts:

-

Carbonyl Carbon: The carbamate carbonyl carbon is highly deshielded due to the electronegativity of the two adjacent oxygen atoms and its sp² hybridization, appearing significantly downfield.

-

Hydroxymethyl and Alkoxy Carbons: The carbons directly attached to oxygen (-CH₂OH and -C(CH₃)₃) are deshielded and appear in the 60-80 ppm range.

-

Cyclohexane Carbons: The carbons of the cyclohexane ring will appear in the aliphatic region, with the carbons attached to the substituents (-CH-N and -CH-CH₂OH) being more deshielded than the unsubstituted -CH₂- carbons.

-

tert-Butyl Methyl Carbons: These carbons are in a shielded environment and appear upfield.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

A. Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

B. Data Interpretation

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 (broad) | O-H stretch | Alcohol |

| ~3300 (sharp) | N-H stretch | Carbamate |

| ~2930, 2850 | C-H stretch (aliphatic) | Cyclohexane, tert-Butyl |

| ~1685 | C=O stretch (carbonyl) | Carbamate |

| ~1520 | N-H bend | Carbamate |

| ~1250, 1170 | C-O stretch | Carbamate, Alcohol |

Insights from IR Data:

-

The broad O-H stretching band is indicative of hydrogen bonding in the solid state.

-

The sharp N-H stretching band, in conjunction with the strong C=O and N-H bending bands, is a clear indicator of the carbamate functional group.

-

The strong aliphatic C-H stretching bands confirm the presence of the saturated hydrocarbon framework.

Caption: Correlation of functional groups to expected IR absorption peaks.

Conclusion

The collective analysis of Mass Spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and self-validating characterization of this compound. The mass spectrum confirms the molecular weight, while the predicted NMR and expected IR spectra provide detailed insights into the molecular structure and the presence of key functional groups. This guide serves as a foundational reference for the analytical validation of this important synthetic intermediate, ensuring its quality and suitability for downstream applications in research and development.

References

Sources

Whitepaper: The Synthetic Utility and Bifunctional Reactivity of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate in Modern Drug Discovery

Executive Summary

This technical guide provides an in-depth analysis of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a critical building block in contemporary medicinal chemistry. Contrary to having a direct pharmacological mechanism of action, this compound's value lies in its chemical reactivity and structural properties. It functions as a versatile bifunctional intermediate, offering a stable, non-aromatic cyclohexane scaffold equipped with two distinct and orthogonally reactive functional groups: a Boc-protected amine and a primary hydroxyl group. This guide will dissect the "mechanism of utility" of each functional group, detailing the chemical principles, reaction mechanisms, and step-by-step protocols that medicinal chemists employ to leverage this molecule in the synthesis of complex pharmaceutical agents, such as PROTAC linkers and other targeted therapeutics.[1][2][3]

Introduction: The Strategic Imperative of Protecting Groups and Bifunctional Scaffolds

In the multi-step synthesis of complex drug molecules, precise control over the reactivity of functional groups is paramount. Unwanted side reactions can drastically reduce yields and complicate purification, derailing a synthetic campaign.[4] This challenge is overcome through the strategic use of "protecting groups," which temporarily mask a reactive functional group, rendering it inert to specific reaction conditions.[5][6]

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its effectiveness in protecting amines.[4][5][7] Its stability under a wide range of non-acidic conditions and its clean, mild removal make it an indispensable tool.[5][6]

The compound This compound embodies the synergy of a protecting group strategy with a bifunctional scaffold. It provides chemists with a pre-packaged, ready-to-use component containing:

-

A protected amine , which can be selectively revealed at a later synthetic stage.

-

A reactive primary alcohol , available for immediate modification.

-

A trans-cyclohexyl ring , which imparts conformational rigidity and specific spatial orientation to the final molecule.

This guide explores the chemical mechanisms that allow for the controlled, sequential manipulation of these functionalities, establishing the compound's central role as a versatile intermediate in pharmaceutical development.[3]

Part 1: The Boc-Protected Amine - A Mechanism of Controlled Reactivity

The primary role of the Boc group is to prevent the nucleophilic amine from participating in reactions until its reactivity is desired.[4][5] This allows chemists to perform modifications on other parts of the molecule, such as the hydroxyl group, without interference.

The Deprotection Mechanism: Releasing the Amine

The key to the Boc group's utility is its facile removal under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[5] The mechanism proceeds through several distinct steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA), making it a much better leaving group.

-

Carbocation Formation: The C-O bond cleaves, leading to the formation of the highly stable tert-butyl carbocation and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the desired free primary amine.

-

Cation Quenching: The tert-butyl carbocation is quenched, typically by reacting with the TFA counter-ion or a scavenger, to form isobutene.

This process is highly efficient and selective, leaving most other functional groups intact.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: Boc Group Deprotection

This protocol describes a standard procedure for removing the Boc protecting group from this compound.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

-

Dissolution: Dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm.

-

Acid Addition: Add TFA (5-10 eq) dropwise to the stirred solution. The amount of TFA can be adjusted based on the scale and substrate.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Workup - Quenching: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Neutralization: Re-dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH > 8).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, trans-4-(aminomethyl)cyclohexanemethanol, which can be purified further if necessary.

Part 2: The Hydroxymethyl Group - A Mechanism of Structural Elaboration

The primary alcohol (-CH₂OH) on the cyclohexane scaffold serves as a versatile handle for covalent attachment and structural extension.[3] Its reactivity allows for a range of chemical transformations to build out the desired final molecule.

Key Transformations and Mechanisms

Two common strategies for elaborating the hydroxyl group are oxidation and conversion to a leaving group.

-

Oxidation: Mild oxidation (e.g., using Dess-Martin periodinane or PCC) converts the primary alcohol to an aldehyde. This aldehyde can then undergo reactions like reductive amination or Wittig reactions to form new C-N or C-C bonds.

-

Activation (Conversion to a Leaving Group): The hydroxyl group is a poor leaving group. It can be converted into an excellent leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine or triethylamine. This "activated" intermediate is now highly susceptible to nucleophilic substitution, allowing for the straightforward introduction of azides, halides, or other functional groups.

Caption: Key synthetic pathways for the hydroxyl group.

Experimental Protocol: Hydroxyl Group Activation via Tosylation

This protocol details the conversion of the hydroxyl group to a tosylate, preparing it for subsequent nucleophilic substitution.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (TEA) with DMAP (cat.)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine, Anhydrous Na₂SO₄

Procedure:

-

Setup: Dissolve the starting alcohol (1.0 eq) in anhydrous DCM in a flask under nitrogen and cool to 0 °C.

-

Base Addition: Add pyridine (2.0-3.0 eq) or TEA (1.5 eq) and a catalytic amount of DMAP.

-

Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor by TLC for the disappearance of the starting material (typically 4-16 hours).

-

Workup - Quenching: Cool the mixture to 0 °C and slowly add water to quench any remaining TsCl.

-

Washing: Transfer to a separatory funnel and wash sequentially with cold 1M HCl (to remove the base), water, saturated NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated product, which is often used directly in the next step without further purification.

Part 3: Integrated Synthetic Workflow - A Case Study

The true power of this building block is realized when the orthogonal reactivity of its two functional groups is exploited in a planned sequence. A common workflow involves first modifying the hydroxyl group while the amine is protected, followed by deprotection of the amine and its subsequent reaction.

This is a cornerstone strategy in the synthesis of PROTACs, where one end of the linker attaches to a warhead for the target protein and the other end attaches to a ligand for an E3 ligase.[1]

| Parameter | Boc Deprotection | Hydroxyl Tosylation |

| Primary Reagent | Trifluoroacetic Acid (TFA) | p-Toluenesulfonyl chloride (TsCl) |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Base | N/A (Acidic) | Pyridine or Triethylamine |

| Typical Temp. | 0 °C to Room Temp. | 0 °C to Room Temp. |

| Typical Time | 1 - 3 hours | 4 - 16 hours |

| Typical Yield | >95% | >90% |

| Table 1: Comparison of typical reaction parameters. |

Logical Workflow for Bifunctional Linker Synthesis

The following diagram illustrates a logical workflow for using the title compound to create a bifunctional molecule, a common pattern in drug development.

Caption: Sequential modification workflow.

Conclusion

This compound is a quintessential example of a molecular tool whose "mechanism of action" is defined by its strategic application in chemical synthesis. It provides medicinal chemists with a robust, reliable, and versatile platform for constructing complex molecular architectures. By understanding the distinct chemical mechanisms governing the reactivity of its Boc-protected amine and its primary hydroxyl group, researchers can design efficient and high-yielding synthetic routes to novel therapeutics. Its utility in creating conformationally restricted linkers and scaffolds ensures its continued importance in the fields of drug discovery and chemical biology.

References

- Ningbo Innopharmchem Co., Ltd. (n.d.). The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals.

- GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry.

- MedChemExpress. (n.d.). tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate | PROTAC Linker.

- Nanjing Shunxiang Pharmaceutical Technology Co., Ltd. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis.

- J&K Scientific LLC. (n.d.). Tert-Butyl Cis-(4-Hydroxymethyl)Cyclohexylcarbamate | 223131-01-9.

- Li, W., Lv, M., Luo, X., Wang, Z., Song, Q., & Yu, X. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. DOI:10.1039/D4RA03683B.

- Chem-Impex. (n.d.). tert-Butyl cis-(4-hydroxymethyl)cyclohexylcarbamate.

- PubChem. (n.d.). tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate.

- National Institutes of Health (NIH). (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.

- AiFChem. (n.d.). 223131-01-9 | tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate.

- Santa Cruz Biotechnology. (n.d.). tert-Butyl cis-(4-hydroxymethyl)cyclohexylcarbamate | CAS 223131-01-9.

- Ark Pharma Scientific Limited. (n.d.). tert-butyl ((1s,4s)-4-(hydroxymethyl)cyclohexyl)carbamate.

- BLDpharm. (n.d.). 917342-29-1|tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate.

- ThaiJO. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives.

- Sigma-Aldrich. (n.d.). tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate.

- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 5. genscript.com [genscript.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

The Emergence of a Rigid Scaffold: A Technical Guide to tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate as a Linker in Advanced Drug Discovery

Abstract

In the landscape of modern drug discovery, particularly in the realm of targeted protein degradation, the linker element of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) has evolved from a simple spacer to a critical determinant of therapeutic efficacy. This technical guide delves into the discovery, synthesis, and application of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a bifunctional linker building block that has gained prominence for its role in creating rigid and conformationally defined bridges in complex therapeutic agents. We will explore the chemical rationale behind its design, its strategic advantages in modulating the pharmacokinetics and pharmacodynamics of PROTACs, and provide detailed protocols for its synthesis and incorporation into drug candidates. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage advanced linker technologies for creating next-generation therapeutics.

Introduction: The Linker as a Linchpin in Bifunctional Therapeutics

The advent of bifunctional molecules, most notably PROTACs, has revolutionized the concept of "undruggable" targets.[1] These molecules function by tethering a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the degradation of the POI.[1][2] A PROTAC is comprised of three components: a warhead that binds the POI, a ligand for an E3 ligase, and a linker that connects these two elements.[3]

Early linker designs often featured flexible polyethylene glycol (PEG) or alkyl chains. While synthetically accessible, these linkers often result in molecules with high conformational flexibility, which can be detrimental to the formation of a stable and productive ternary complex between the POI and the E3 ligase.[4] This has led to the exploration of more rigid linker architectures to pre-organize the binding moieties and reduce the entropic penalty upon ternary complex formation.[5][6] It is within this context that rigid aliphatic scaffolds, such as the trans-disubstituted cyclohexane ring system, have emerged as a valuable tool in the medicinal chemist's arsenal.

The Strategic Advantage of the trans-Cyclohexane Scaffold

The use of a trans-1,4-disubstituted cyclohexane ring, the core of this compound, offers several distinct advantages in linker design:

-

Rigidity and Conformational Pre-organization: The chair conformation of the cyclohexane ring is sterically well-defined. In the trans-1,4-disubstituted isomer, both substituents can occupy equatorial positions, leading to a thermodynamically stable, rigid structure. This rigidity helps to control the spatial orientation of the two ends of the linker, providing defined exit vectors for connecting to the warhead and the E3 ligase ligand.[6]

-

Improved Physicochemical Properties: Compared to flexible PEG linkers, aliphatic scaffolds like cyclohexane can improve metabolic stability and cell permeability. The non-polar nature of the cyclohexane ring can contribute to a more favorable overall physicochemical profile of the final PROTAC molecule.[7]

-

Vectorial Control: The defined geometry of the trans-cyclohexane ring allows for precise control over the distance and relative orientation of the two reactive handles of the linker. This is crucial for optimizing the formation of the ternary complex, which is often highly sensitive to the spatial arrangement of the POI and E3 ligase.

The following diagram illustrates the basic principle of a PROTAC molecule, highlighting the central role of the linker.

Sources

- 1. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]

A Comprehensive Technical Guide to tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Bifunctional Building Blocks

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Success in this endeavor often hinges on the strategic use of versatile building blocks that offer orthogonal reactivity. tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, a bifunctional molecule featuring a protected amine and a primary alcohol on a rigid cyclohexane scaffold, represents a quintessential example of such a strategic intermediate. Its defined stereochemistry and differentiated functional groups provide a reliable platform for the systematic elaboration of molecular complexity, making it a valuable asset in the synthesis of novel therapeutics. This guide offers a senior application scientist's perspective on the synthesis, detailed characterization, and practical applications of this important building block, providing insights into its role in accelerating drug discovery programs.

Synthesis: A Reliable Route to a Key Intermediate

The most common and efficient synthesis of this compound involves the reduction of a corresponding ester precursor. This method is favored for its high yield and stereochemical fidelity.

Synthetic Workflow: From Ester to Alcohol

The synthesis commences with the commercially available methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate. The ester is reduced to the primary alcohol using a powerful reducing agent, typically lithium aluminum hydride (LiAlH4), in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol

Materials:

-

Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate decahydrate

-

Standard glassware for anhydrous reactions

Procedure:

-

A suspension of LiAlH4 (1.12 equivalents) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0°C using an ice bath.

-

A solution of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH4 suspension, ensuring the internal temperature is maintained below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the slow addition of sodium sulfate decahydrate at a temperature maintained between 15°C and 25°C. This method is preferred for its safety and ease of handling compared to quenching with water and aqueous base.

-

The resulting solids are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield this compound as a white powder. This procedure typically results in a high yield, around 89%.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is essential for the effective use of this building block.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C12H23NO3 | [1] |

| Molecular Weight | 229.32 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | < -20 °C | [1] |

| Boiling Point | 228-229 °C | [1] |

| Density | ~0.998 g/cm³ | [1] |

| Solubility | Soluble in ethanol, ethers, and ketones. | [1] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the cyclohexane ring protons (a series of multiplets between 1.0 and 2.0 ppm), the proton attached to the nitrogen (a broad singlet), the methine proton adjacent to the nitrogen (a multiplet around 3.4 ppm), and the methylene protons of the hydroxymethyl group (a doublet around 3.5 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the tert-butyl group (around 28 ppm and 79 ppm for the quaternary carbon), the cyclohexane ring carbons (in the range of 25-50 ppm), the carbon of the hydroxymethyl group (around 65 ppm), and the carbonyl carbon of the carbamate (around 155 ppm).

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the alcohol (around 3300-3500 cm⁻¹), N-H stretching of the carbamate (around 3300-3400 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2950 cm⁻¹), and a strong C=O stretching of the carbamate (around 1680-1700 cm⁻¹).

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 230.1.[1]

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups: the acid-labile Boc-protected amine and the versatile primary alcohol.

Reactions of the Hydroxymethyl Group

The primary alcohol is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Caption: Key reactions of the hydroxymethyl group.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents like Jones reagent will lead to the carboxylic acid.

-

Esterification: The alcohol readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides to form esters, which can be useful for prodrug strategies or as a means of further functionalization.

-

Mitsunobu Reaction: This powerful reaction allows for the conversion of the alcohol to a variety of other functional groups with inversion of configuration (though in this achiral case, it serves as a versatile substitution method). Common nucleophiles include azides (for subsequent reduction to amines) or phthalimide.

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.

Caption: Deprotection of the Boc-protected amine.

The Boc group is typically removed using strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane. The reaction proceeds via the formation of a stable tert-butyl cation, which then eliminates isobutylene and carbon dioxide.

Applications in Drug Discovery

The primary application of this compound is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its rigid trans-cyclohexyl scaffold is a common motif in drug design, and the orthogonal functionalities allow for its incorporation into complex molecules.

One of the most significant applications of this and structurally related building blocks is in the synthesis of Janus kinase (JAK) inhibitors . JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers. The trans-substituted cyclohexane ring often serves as a central scaffold to which other pharmacophoric elements are attached. For instance, analogs of the JAK inhibitor Tofacitinib can be synthesized using this building block, where the free amine (after deprotection) is coupled with a heterocyclic core, and the hydroxyl group is further functionalized or left as is to modulate solubility and pharmacokinetic properties.

While direct, published examples of the use of this compound in the synthesis of a specific, named drug are not prevalent in readily accessible literature, its structural motif is present in numerous patented compounds within the JAK inhibitor and other therapeutic areas. This underscores its value as a building block in the exploration of new chemical space for drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry and drug discovery. Its straightforward synthesis, well-defined stereochemistry, and orthogonal functional groups provide a reliable platform for the construction of complex molecular targets. A thorough understanding of its properties, reactivity, and handling is crucial for its effective utilization in the development of novel therapeutics. As the demand for new and more effective drugs continues to grow, the strategic use of such bifunctional intermediates will remain a cornerstone of successful drug discovery programs.

References

Sources

Methodological & Application

Application Notes & Protocols: Leveraging tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate in Synthetic Chemistry

Abstract

Tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is a bifunctional synthetic building block of significant utility in medicinal chemistry and drug development. Its structure incorporates a primary alcohol and a Boc-protected amine on a trans-disubstituted cyclohexane scaffold. This arrangement provides two key points for chemical modification with orthogonal reactivity, making it an invaluable intermediate for constructing complex molecules, including PROTAC linkers and novel pharmaceutical agents.[1][2][3] This guide details the core physicochemical properties of this compound and provides field-proven, step-by-step protocols for its strategic manipulation, including selective oxidation of the alcohol, deprotection of the amine, and subsequent amide bond formation. The causality behind reagent choice and reaction conditions is emphasized to ensure reproducible and high-yielding outcomes for researchers and drug development professionals.

Physicochemical Properties and Core Concepts

The utility of this reagent is rooted in its distinct chemical features. The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the amine, stable to a wide array of nucleophilic and basic conditions, yet easily removed under mild acidic treatment.[4][5] This allows for the selective functionalization of the primary alcohol without interference from the amine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 239074-29-4 | [6] |

| Molecular Formula | C₁₂H₂₃NO₃ | [3][7] |

| Molecular Weight | 229.32 g/mol | [3][7] |

| Appearance | White solid | [3] |

| Boiling Point | 228-229 °C | [7] |

| Density | ~1.05 g/cm³ | [7] |